molecular formula C27H36N4O4 B8235964 (2S)-N-benzyl-1-[3-[(2S)-2-(benzylcarbamoyl)-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide

(2S)-N-benzyl-1-[3-[(2S)-2-(benzylcarbamoyl)-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide

Cat. No.: B8235964
M. Wt: 480.6 g/mol
InChI Key: FJFQRAMHRMPORG-RAJFACKRSA-N
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Description

2-Pyrrolidinecarboxamide, 1,1’-(1,3-propanediyl)bis[N-(phenylmethyl)-,1,1’-dioxide, (1R,1’R,2S,2’S)- is a complex organic compound with the molecular formula C27H36N4O4 and a molecular weight of 480.61 g/mol This compound is known for its unique structural features, which include two pyrrolidinecarboxamide groups connected by a 1,3-propanediyl bridge and substituted with phenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinecarboxamide, 1,1’-(1,3-propanediyl)bis[N-(phenylmethyl)-,1,1’-dioxide, (1R,1’R,2S,2’S)- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinecarboxamide, 1,1’-(1,3-propanediyl)bis[N-(phenylmethyl)-,1,1’-dioxide, (1R,1’R,2S,2’S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Benzyl chloride, alkyl halides.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups and enhanced reactivity.

Scientific Research Applications

2-Pyrrolidinecarboxamide, 1,1’-(1,3-propanediyl)bis[N-(phenylmethyl)-,1,1’-dioxide, (1R,1’R,2S,2’S)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinecarboxamide, 1-(2-chloroacetyl)-N-formyl-, (2S)-: Similar structure but different functional groups.

    1,1’-(1,3-Propanediyl)bis[N-(2-methyl-2-propanyl)-2-piperidinecarboxamide]: Different substituents on the nitrogen atoms.

Properties

IUPAC Name

(2S)-N-benzyl-1-[3-[(2S)-2-(benzylcarbamoyl)-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O4/c32-26(28-20-22-10-3-1-4-11-22)24-14-7-16-30(24,34)18-9-19-31(35)17-8-15-25(31)27(33)29-21-23-12-5-2-6-13-23/h1-6,10-13,24-25H,7-9,14-21H2,(H,28,32)(H,29,33)/t24-,25-,30?,31?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFQRAMHRMPORG-RAJFACKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC([N+](C1)(CCC[N+]2(CCCC2C(=O)NCC3=CC=CC=C3)[O-])[O-])C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([N+](C1)(CCC[N+]2(CCC[C@H]2C(=O)NCC3=CC=CC=C3)[O-])[O-])C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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